Pseudoerythromycin A enol ether

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Erythromycin impurity quantification failures often arise from using non-pharmacopoeial standards. Pseudoerythromycin A enol ether (CAS 105882-69-7) is the official EP Impurity F reference standard, mandated for ANDA/NDA stability studies. Distinct from erythromycin A enol ether, its USP response factor of 6.6 and ≥98% purity ensure accurate, reproducible impurity tracing. In stock for global shipping.

Molecular Formula C37H65NO12
Molecular Weight 715.9 g/mol
Cat. No. B10765928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudoerythromycin A enol ether
Molecular FormulaC37H65NO12
Molecular Weight715.9 g/mol
Structural Identifiers
SMILESCCC(C(C)(C1C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)O
InChIInChI=1S/C37H65NO12/c1-14-25(39)37(10,43)32-20(4)28-18(2)16-36(9,50-28)31(49-34-27(40)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)48-32)47-26-17-35(8,44-13)30(41)23(7)46-26/h19-27,29-32,34,39-41,43H,14-17H2,1-13H3/t19-,20+,21+,22-,23+,24+,25-,26+,27-,29?,30+,31-,32-,34+,35-,36-,37-/m1/s1
InChIKeyNMIWBQUQCOMGHJ-HTZYFLKBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pseudoerythromycin A Enol Ether: An Analytical Reference Standard for Erythromycin Stability and Impurity Profiling


Pseudoerythromycin A enol ether (LY267108, CAS 105882-69-7) is a well-defined macrolide degradation product formed from erythromycin A under specific pH conditions [1]. It is officially designated as Erythromycin EP Impurity F in pharmacopoeial monographs, serving as a critical analytical standard for impurity tracing, stability studies, and forensic applications rather than as an antimicrobial agent [2].

Why Pseudoerythromycin A Enol Ether Cannot Be Interchanged with Other Erythromycin Impurities or Analogs


In analytical quality control and stability testing, substitution among erythromycin-related compounds is analytically invalid. Pseudoerythromycin A enol ether is a distinct chemical entity produced via a specific C13→C11 translactonization pathway under weakly alkaline conditions, differentiating it from erythromycin A enol ether (acid-catalyzed pathway) or pseudoerythromycin A hemiketal [1]. Each compound possesses a unique pharmacopoeial response factor (e.g., 6.6 for pseudoerythromycin A enol ether versus 11 for erythromycin A enol ether in USP monographs), making accurate quantification impossible without the correct, high-purity reference standard [2].

Quantitative Differentiation of Pseudoerythromycin A Enol Ether: Comparative Evidence for Analytical Selection


USP-Mandated Response Factor Differentiation in HPLC Quantification

In the USP monograph for Erythromycin Stearate, pseudoerythromycin A enol ether has an assigned response factor of 6.6 relative to erythromycin A, while erythromycin A enol ether has a response factor of 11. This 40% lower response factor for pseudoerythromycin A enol ether must be applied to correct peak areas during HPLC quantification, per USP formula (30/6.6)(CS2P/W)(rP/rS2). Use of an alternative impurity standard with an incorrect response factor leads to systematic quantitation errors [1].

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Biological Activity Profile: Lack of Antimicrobial Activity Enables Its Use as a Negative Control

Pseudoerythromycin A enol ether has been characterized as having 'no obvious anti-bacterial effect' and 'no significant antimicrobial activity,' in stark contrast to its parent compound erythromycin A, which exhibits MIC values typically in the range of 0.1-0.5 µg/mL against Gram-positive organisms [1]. This lack of antimicrobial activity is critical for its application as an inert analytical standard and as a negative control in mechanism-of-action studies [1].

Microbiology Pharmacology Impurity Safety

Chromatographic Retention Time: Clear Resolution from Erythromycin A

Pseudoerythromycin A enol ether exhibits a relative retention time (RRT) of approximately 1.5 with respect to erythromycin A under the USP chromatographic system for Erythromycin Stearate [1]. This RRT of 1.5 provides a distinct analytical window, ensuring baseline separation from erythromycin A (RRT 1.0) and erythromycin A enol ether (RRT ~1.2) [1].

Analytical Chemistry Chromatography Method Development

Electrochemical Differentiation via Half-Wave Potential for Coulometric Detection

In an HPLC-coulometric assay, pseudoerythromycin A enol ether exhibits a distinct half-wave potential (E1/2) within the range of 0.734 to 0.866 V, which is one of several macrolides studied [1]. This electrochemical property differentiates it from other erythromycin-related impurities like anhydroerythromycin A and erythromycin A enol ether, enabling selective detection when coupled with chromatographic separation [1].

Analytical Electrochemistry HPLC-Coulometry Method Development

Non-Antimicrobial Bioactivity: Promotion of Monocyte Differentiation at 10 µM

Pseudoerythromycin A enol ether has been reported to promote monocyte differentiation into macrophages at a concentration of 10 µM . This non-antibacterial bioactivity distinguishes it from other erythromycin impurities that lack such reported effects, and from erythromycin A, whose primary known activity is antimicrobial .

Cell Biology Immunology Macrolide Research

Pseudoerythromycin A Enol Ether: Principal Application Scenarios for Analytical and Research Laboratories


Regulatory-Compliant Impurity Quantification in Erythromycin Drug Products

Pseudoerythromycin A enol ether is the mandated reference standard for quantifying Erythromycin EP Impurity F in pharmaceutical finished products and active pharmaceutical ingredients (APIs). Its use, with the USP-specified response factor of 6.6 and relative retention time of ~1.5, is essential for meeting regulatory specifications in ANDA and NDA submissions, where impurity levels must be controlled to not more than 3.0% [1][2].

Forced Degradation Studies for Erythromycin Stability Assessment

This compound is a primary marker for base-catalyzed degradation of erythromycin A. It is formed via a C13→C11 translactonization pathway under weakly alkaline conditions, making it a key indicator in forced degradation studies, stability-indicating method validation, and shelf-life determination of erythromycin formulations [1].

Forensic, Toxicological, and Environmental Monitoring of Macrolides

As a well-characterized degradation product with a defined chromatographic and electrochemical profile, pseudoerythromycin A enol ether serves as a reference standard in LC-MS/MS and HPLC-coulometric methods for detecting erythromycin residues in environmental water samples, food products, and biological matrices. This supports forensic toxicology, environmental fate studies, and food safety monitoring [1][2].

Biological Studies of Non-Antimicrobial Macrolide Effects

Given its lack of antimicrobial activity and its reported ability to promote monocyte differentiation into macrophages at 10 µM, this compound serves as a valuable tool compound in immunological and cell biology research. It can be used as a negative control in antimicrobial assays or as a probe to investigate the non-antibiotic, anti-inflammatory, or immunomodulatory effects of macrolide derivatives [1].

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